α-Linolenoyl Ethanolamide
α-Linolenoyl Ethanolamide
Alpha-Linolenoyl ethanolamide is a fatty amide.
Anandamide (18:3, N-3), also known as linoleoyl ethanolamide or alea compound, belongs to the class of organic compounds known as n-acylethanolamines. N-acylethanolamines are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group is linked to the nitrogen atom of ethanolamine. Thus, anandamide (18:3, N-3) is considered to be a fatty amide lipid molecule. Anandamide (18:3, N-3) is considered to be a practically insoluble (in water) and relatively neutral molecule. Anandamide (18:3, N-3) has been primarily detected in blood. Within the cell, anandamide (18:3, N-3) is primarily located in the membrane (predicted from logP).
Anandamide (18:3, N-3), also known as linoleoyl ethanolamide or alea compound, belongs to the class of organic compounds known as n-acylethanolamines. N-acylethanolamines are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group is linked to the nitrogen atom of ethanolamine. Thus, anandamide (18:3, N-3) is considered to be a fatty amide lipid molecule. Anandamide (18:3, N-3) is considered to be a practically insoluble (in water) and relatively neutral molecule. Anandamide (18:3, N-3) has been primarily detected in blood. Within the cell, anandamide (18:3, N-3) is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
57086-93-8
VCID:
VC0164275
InChI:
InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h3-4,6-7,9-10,22H,2,5,8,11-19H2,1H3,(H,21,23)/b4-3-,7-6-,10-9-
SMILES:
CCC=CCC=CCC=CCCCCCCCC(=O)NCCO
Molecular Formula:
C20H35NO2
Molecular Weight:
321.5 g/mol
α-Linolenoyl Ethanolamide
CAS No.: 57086-93-8
Reference Standards
VCID: VC0164275
Molecular Formula: C20H35NO2
Molecular Weight: 321.5 g/mol
CAS No. | 57086-93-8 |
---|---|
Product Name | α-Linolenoyl Ethanolamide |
Molecular Formula | C20H35NO2 |
Molecular Weight | 321.5 g/mol |
IUPAC Name | (9Z,12Z,15Z)-N-(2-hydroxyethyl)octadeca-9,12,15-trienamide |
Standard InChI | InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h3-4,6-7,9-10,22H,2,5,8,11-19H2,1H3,(H,21,23)/b4-3-,7-6-,10-9- |
Standard InChIKey | HBJXRRXWHSHZPU-PDBXOOCHSA-N |
Isomeric SMILES | CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCCO |
SMILES | CCC=CCC=CCC=CCCCCCCCC(=O)NCCO |
Canonical SMILES | CCC=CCC=CCC=CCCCCCCCC(=O)NCCO |
Physical Description | Solid |
Description | Alpha-Linolenoyl ethanolamide is a fatty amide. Anandamide (18:3, N-3), also known as linoleoyl ethanolamide or alea compound, belongs to the class of organic compounds known as n-acylethanolamines. N-acylethanolamines are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group is linked to the nitrogen atom of ethanolamine. Thus, anandamide (18:3, N-3) is considered to be a fatty amide lipid molecule. Anandamide (18:3, N-3) is considered to be a practically insoluble (in water) and relatively neutral molecule. Anandamide (18:3, N-3) has been primarily detected in blood. Within the cell, anandamide (18:3, N-3) is primarily located in the membrane (predicted from logP). |
Synonyms | ALEA compound alpha-linolenoyl ethanolamide |
Reference | 1.Hanus, L.,Gopher, A.,Almog, S., et al. Two new unsaturated fatty acid ethanolamides in brain that bind to the cannabinoid receptor. Journal of Medicinal Chemistry 36, 3032-3034 (1993). |
PubChem Compound | 5283449 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume